1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H16N4·2HCl It is a derivative of piperidine and pyrimidine, which are both significant in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
The synthesis of 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Group: The pyrimidine group is introduced through a nucleophilic substitution reaction.
Formation of the Methanamine Group: The methanamine group is added via reductive amination.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride: This compound has a similar structure but with a different position of the pyrimidine group.
4-(Piperidin-4-yl)phenyl)methanol hydrochloride: This compound has a phenyl group instead of a pyrimidine group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
2742652-36-2 |
---|---|
Molekularformel |
C10H18Cl2N4 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
(1-pyrimidin-4-ylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10;;/h1,4,8-9H,2-3,5-7,11H2;2*1H |
InChI-Schlüssel |
XXLRYGWETKTKPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)C2=NC=NC=C2.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.